

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol structure

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Compound of Interest

Compound Name: 16:0-18:1 PG-d31

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An In-Depth Technical Guide to 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol (d31-POPG) is a deuterated synthetic phospholipid of significant interest in the field of lipidomics and membrane biophysics. As a structural analog of the naturally occurring 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), its primary utility lies in its application as an internal standard for mass spectrometry-based quantification. The incorporation of 31 stable deuterium isotopes onto the palmitoyl chain renders the molecule chemically identical to its endogenous counterpart but isotopically distinct, allowing for precise and accurate measurement of POPG in complex biological samples.^[1]

This guide provides a comprehensive overview of the structure, properties, and applications of d31-POPG, with a focus on detailed experimental protocols and workflows relevant to its use in modern analytical science.

Chemical Structure and Physicochemical Properties

The structure of d31-POPG consists of a glycerol backbone esterified with a deuterated palmitic acid (C16:0-d31) at the sn-1 position, an oleic acid (C18:1) at the sn-2 position, and a phosphoglycerol headgroup at the sn-3 position.

Structure:

Quantitative Data Summary

The table below summarizes the key physicochemical properties of both the deuterated (d31-POPG) and non-deuterated (POPG) forms for comparison.

Property	1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol (d31-POPG)	1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG)	Data Source(s)
Molecular Formula	C40H46D31O10P	C40H77O10P	[2]
Average Molecular Weight	~780.29 g/mol	~749.0 g/mol	[2][3]
Exact Mass	779.7199 g/mol	748.5254 g/mol	[2][3]
Physical Form	Solid / Powder	Solid / Powder	
Purity	Typically >98%	Typically >98%	
Solubility	Chloroform, Methanol	Chloroform: 2 mg/ml	[4]
Storage Temperature	-20°C	-20°C	
Primary Application	Internal Standard for Mass Spectrometry, Neutron Scattering Studies	Formulation of membrane mimetics, Surfactant applications	[1][2][4]

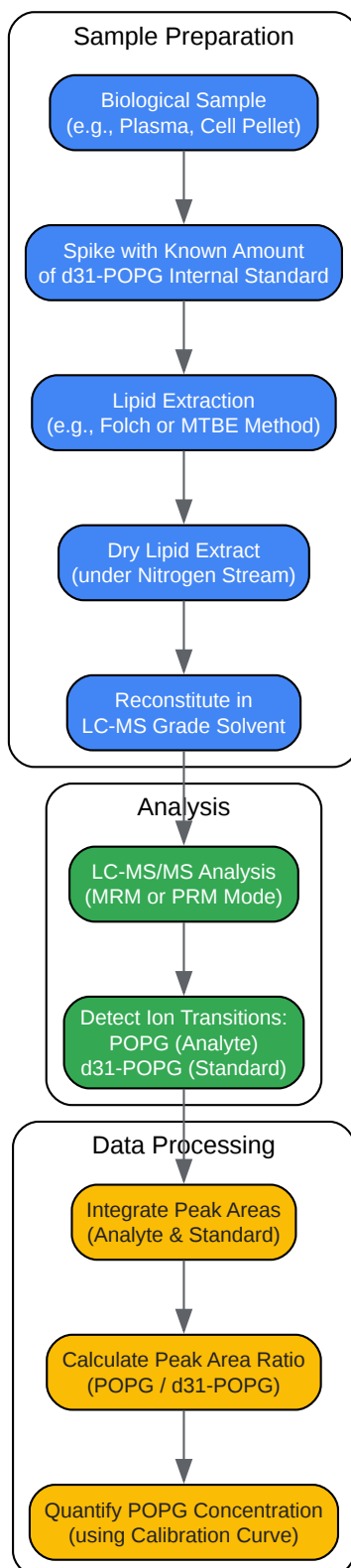
Core Application: Internal Standard for Quantitative Lipidomics

The most critical application of d31-POPG is as an internal standard in quantitative mass spectrometry. Due to its chemical similarity, d31-POPG co-elutes with endogenous POPG during liquid chromatography and exhibits identical ionization efficiency.[3] However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known

quantity of d31-POPG to a sample prior to processing, any sample loss during extraction or variation in instrument response can be normalized, enabling highly accurate quantification.^[3]

Experimental Workflow for POPG Quantification

The following diagram illustrates a typical workflow for the quantification of POPG in a biological sample, such as plasma or cell lysate, using d31-POPG as an internal standard.

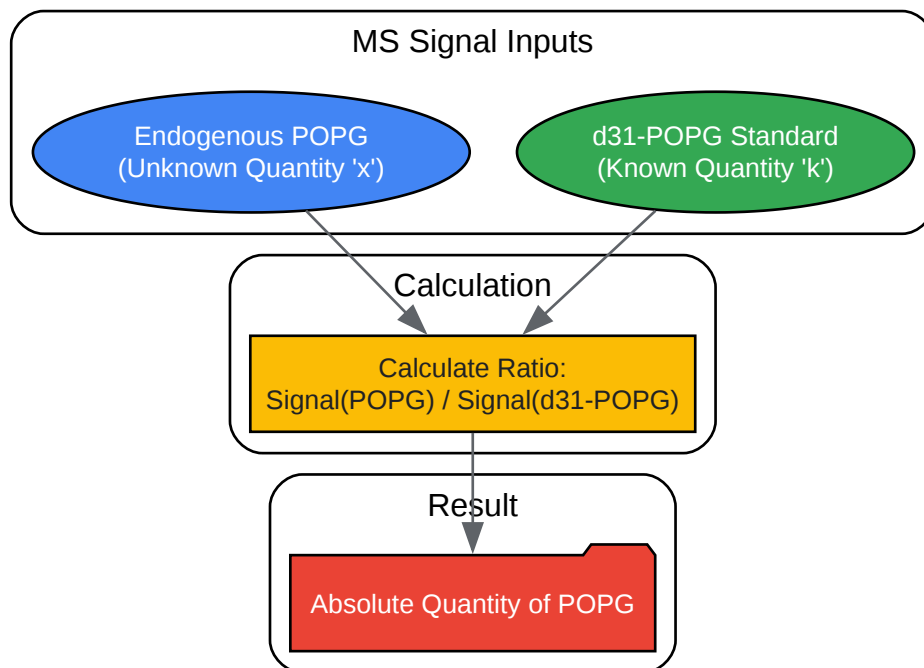


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Caption: Workflow for quantitative analysis of POPG using a deuterated internal standard.

Logical Framework for Quantification

The internal standard allows for ratiometric quantification. The ratio of the signal intensity (peak area) of the endogenous analyte to the signal intensity of the known amount of internal standard is used to determine the analyte's concentration, typically by referencing a calibration curve.



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Caption: Logical diagram of ratiometric quantification using an internal standard.

Experimental Protocols

The following is a detailed protocol for the extraction and quantification of POPG from human plasma using d31-POPG. This protocol is adapted from established lipid extraction methods.^[5]
^[6]

Protocol: Quantification of POPG in Human Plasma

1. Materials and Reagents:

- Human plasma (collected with EDTA)

- d31-POPG internal standard stock solution (1 mg/mL in chloroform:methanol 2:1)
- LC-MS grade methanol (MeOH), chloroform (CHCl₃), methyl-tert-butyl ether (MTBE), and water
- Phosphate-buffered saline (PBS)
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator
- Vortex mixer and centrifuge

2. Sample Preparation and Internal Standard Spiking:

- Thaw frozen plasma samples on ice.
- In a clean glass tube, add 50 µL of plasma.
- Add 10 µL of a working solution of d31-POPG (e.g., 10 µg/mL) to the plasma. This amount should be optimized based on the expected endogenous POPG concentration.
- Vortex briefly to mix.

3. Lipid Extraction (MTBE Method):

- Add 1.5 mL of MeOH to the plasma/standard mixture. Vortex for 30 seconds.
- Add 5 mL of MTBE. Vortex for 1 minute.
- Incubate on a shaker at room temperature for 10 minutes.
- Induce phase separation by adding 1.25 mL of LC-MS grade water. Vortex for 20 seconds.
- Centrifuge at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the interface.
- Carefully collect the upper organic layer (~5 mL) using a glass pipette and transfer to a new glass tube.

- Dry the collected lipid extract to completeness under a gentle stream of nitrogen.
 - Store the dried lipid film at -80°C until analysis.
4. Sample Reconstitution and LC-MS/MS Analysis:
- Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as acetonitrile/isopropanol (1:1, v/v).
 - Transfer the reconstituted sample to an autosampler vial with an insert.
 - Inject 5-10 µL onto a reverse-phase C18 column for chromatographic separation.
 - Perform mass spectrometry in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both POPG and d31-POPG.
 - POPG transition (example): m/z 747.5 → m/z 255.2 (palmitate fragment)
 - d31-POPG transition (example): m/z 778.7 → m/z 286.4 (d31-palmitate fragment) (Note: Exact m/z values may vary based on adducts and instrument calibration. Transitions must be optimized empirically.)
5. Data Analysis and Quantification:
- Integrate the chromatographic peak areas for both the POPG and d31-POPG MRM transitions.
 - Calculate the peak area ratio (POPG / d31-POPG).
 - Determine the concentration of POPG in the original sample by plotting the area ratio against a calibration curve prepared with known amounts of non-deuterated POPG and a fixed amount of the d31-POPG internal standard.

Synthesis and Quality Control

The synthesis of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphoglycerol is a multi-step chemical process. It typically begins with the synthesis of deuterated palmitic acid (d31-C16:0), which can be achieved through methods like metal-catalyzed hydrothermal H/D exchange

reactions on the non-deuterated precursor.[7] This deuterated fatty acid is then enzymatically or chemically incorporated into the sn-1 position of a lysophospholipid precursor, followed by acylation at the sn-2 position with oleic acid and subsequent addition of the phosphoglycerol headgroup.

Quality control is paramount and typically involves:

- Mass Spectrometry: To confirm the correct mass and isotopic enrichment.
- Nuclear Magnetic Resonance (NMR): To verify the chemical structure and the position of the fatty acyl chains.
- Chromatography (TLC, HPLC): To ensure high purity (>98%).

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